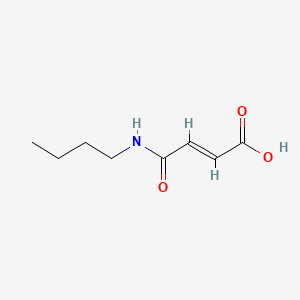
(2E)-3-(butylcarbamoyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Butylcarbamoyl)prop-2-enoic acid, also known as BCPA, is a carboxylic acid that is used as a reagent in various scientific experiments. It is a colorless, water-soluble liquid that is slightly soluble in alcohols, ethers, and other organic solvents. BCPA has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Scientific Research Applications
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, esters, amides, and ketones. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In biochemistry, (2E)-3-(butylcarbamoyl)prop-2-enoic acid is used as a reagent in enzyme-catalyzed reactions and as a reactant in the synthesis of peptides.
Mechanism of Action
(2E)-3-(butylcarbamoyl)prop-2-enoic acid acts as a proton acceptor in organic reactions. It is a strong acid and can be used to catalyze a variety of organic reactions. It is also used as a reactant in the synthesis of carboxylic acids, esters, amides, and ketones.
Biochemical and Physiological Effects
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is a strong acid and can be corrosive to the skin and eyes. In addition, it can be toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid. In laboratory experiments, (2E)-3-(butylcarbamoyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the synthesis of fatty acids and peptides. It has also been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments. It is a strong acid and can be corrosive to skin and eyes. It is also toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid.
Future Directions
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research and can be used as a reagent in organic synthesis, biochemistry, and pharmaceutical research. As research in these areas continues to progress, there are many potential future directions for (2E)-3-(butylcarbamoyl)prop-2-enoic acid. For example, (2E)-3-(butylcarbamoyl)prop-2-enoic acid could be used as a reactant in the synthesis of polymers or as a catalyst in the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of (2E)-3-(butylcarbamoyl)prop-2-enoic acid could lead to the development of new treatments for diseases and other medical conditions.
Synthesis Methods
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is synthesized from the reaction of butyl isocyanate and propionic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 20 degrees Celsius. The reaction is typically completed within 1 to 2 hours. The product is then isolated by filtration and washed with aqueous sodium bicarbonate solution to remove any unreacted materials.
properties
IUPAC Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIWYDBTBVVIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid | |
CAS RN |
4733-76-0 |
Source


|
| Record name | 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421341.png)
![2-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421342.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421346.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6421362.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)
